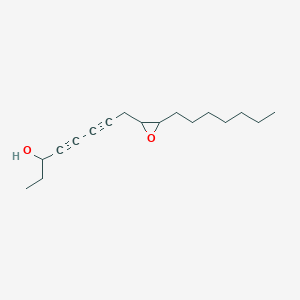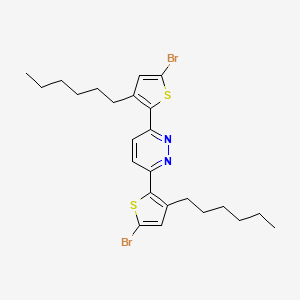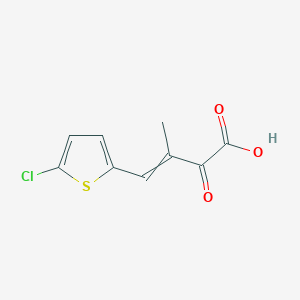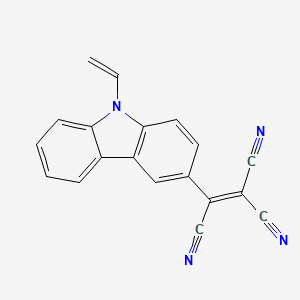![molecular formula C17H25N3O3S B14177367 N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea CAS No. 920278-50-8](/img/structure/B14177367.png)
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-N-1,4-dioxaspiro[45]decan-8-yl-N’-1,3-thiazol-2-ylurea is a complex organic compound with a unique structure that includes a spirocyclic framework, a thiazole ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,4-dioxaspiro[4.5]decan-8-one intermediate, which can be achieved through the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol . The next step involves the formation of the thiazole ring, which can be accomplished by reacting appropriate thioamide precursors with α-haloketones. Finally, the urea moiety is introduced through the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the spirocyclic framework can be reduced to alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and urea moiety may play a crucial role in binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A key intermediate in the synthesis of the target compound.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their bioactivity.
Urea derivatives: Compounds containing the urea moiety, which are widely used in medicinal chemistry.
Uniqueness
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is unique due to its combination of a spirocyclic framework, thiazole ring, and urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
920278-50-8 |
|---|---|
Formule moléculaire |
C17H25N3O3S |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
1-cyclopentyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H25N3O3S/c21-16(19-15-18-9-12-24-15)20(13-3-1-2-4-13)14-5-7-17(8-6-14)22-10-11-23-17/h9,12-14H,1-8,10-11H2,(H,18,19,21) |
Clé InChI |
OOGSNXXHYRWXPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(C2CCC3(CC2)OCCO3)C(=O)NC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)


![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
